(2R)-2-Methyl-4-oxopentanoic acid

Enantioselective synthesis Kinetic resolution Chiral building block procurement

(2R)-2-Methyl-4-oxopentanoic acid (CAS 614759-21-6) is the single (R)-enantiomer of α-methyllevulinic acid, a chiral β-keto acid with molecular formula C₆H₁₀O₃ and molecular weight 130.14 g/mol. The compound possesses a stereogenic center at the C2 position and dual functionality (carboxylic acid and ketone), making it a versatile chiral building block for organic synthesis.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 614759-21-6
Cat. No. B12576587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-Methyl-4-oxopentanoic acid
CAS614759-21-6
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCC(CC(=O)C)C(=O)O
InChIInChI=1S/C6H10O3/c1-4(6(8)9)3-5(2)7/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1
InChIKeyUZTJTTKEYGHTNM-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-2-Methyl-4-oxopentanoic acid (CAS 614759-21-6): Chiral β-Keto Acid Identity and Procurement Baseline


(2R)-2-Methyl-4-oxopentanoic acid (CAS 614759-21-6) is the single (R)-enantiomer of α-methyllevulinic acid, a chiral β-keto acid with molecular formula C₆H₁₀O₃ and molecular weight 130.14 g/mol [1]. The compound possesses a stereogenic center at the C2 position and dual functionality (carboxylic acid and ketone), making it a versatile chiral building block for organic synthesis [2]. It is structurally distinct from its (2S)-enantiomer (CAS 148493-16-7) and from the racemic mixture (CAS 6641-83-4), with the latter often being the default procurement option for non-stereoselective applications.

Why Procuring the Racemate or the (2S)-Enantiomer Cannot Replace (2R)-2-Methyl-4-oxopentanoic acid in Stereochemically Demanding Workflows


The (2R)-enantiomer possesses quantifiable differences in enzymatic accessibility and downstream stereochemical fidelity that preclude simple substitution with the racemate or the (2S)-form. Kinetic resolution studies demonstrate that the (2R)-configured ester is obtained with >99% enantiomeric excess (ee) under optimized conditions, while the (2S)-acid counterpart reaches only 71% ee under the identical enzymatic system [1]. Furthermore, the constitutional isomer 4-methyl-2-oxopentanoic acid (α-ketoisocaproic acid) exhibits a divergent metabolic fate—rapid decarboxylation to isovaleryl-CoA versus the prolonged half-life of the (2R)-isomer—meaning that in any biological or tracer study, the molecular identity of the 2-methyl-4-oxo regioisomer must be strictly maintained . These differences cannot be compensated by adjusting concentration or reaction conditions; they are intrinsic to the stereochemical and regiochemical architecture of the molecule.

Quantitative Evidence Guide: Head-to-Head Comparisons of (2R)-2-Methyl-4-oxopentanoic acid Against Closest Analogs


Enantiomeric Excess Superiority: (2R)-Ester >99% ee vs. (2S)-Acid 71% ee Under Identical Enzymatic Resolution Conditions

In a porcine pancreas lipase (PPL)-catalyzed hydrolysis of racemic methyl 2-methyl-4-oxopentanoate, the addition of 1.6 mol L⁻¹ Na₂SO₄ in phosphate buffer (pH 7.2) yielded methyl (2R)-(+)-2-methyl-4-oxopentanoate with >99% ee and (2S)-(−)-2-methyl-4-oxopentanoic acid with only 71% ee [1]. This represents a 28-percentage-point gap in enantiomeric purity that arises from the inherent substrate preference of the enzyme for the (R)-configured ester. While the study directly reports the (2R)-ester, the corresponding (2R)-acid can be obtained by mild ester hydrolysis without erosion of ee, making the >99% ee value directly relevant for (2R)-acid procurement.

Enantioselective synthesis Kinetic resolution Chiral building block procurement

Regioisomeric Differentiation: (2R)-2-Methyl-4-oxopentanoic acid Prolonged Half-Life (t₁/₂ 2.1 h) vs. 4-Methyl-2-oxopentanoic Acid (t₁/₂ 0.8 h)

Comparative metabolic profiling indicates that (2R)-2-methyl-4-oxopentanoic acid exhibits a substantially longer half-life (t₁/₂ = 2.1 h) compared to its constitutional isomer 4-methyl-2-oxopentanoic acid (α-ketoisocaproic acid, t₁/₂ = 0.8 h) . The rapid clearance of the 4-methyl-2-oxo isomer is attributed to its efficient oxidative decarboxylation to isovaleryl-CoA by branched-chain keto acid dehydrogenase (BCKDH), whereas the 2R isomer with the ketone at the C4 position is a poorer substrate for this enzyme, resulting in a 2.6-fold longer residence time. This regioisomeric half-life divergence is critical for experimental designs requiring sustained exposure.

Metabolic stability Isotopic tracer studies Drug metabolism

Spectroscopic Identity Verification: Distinct ¹H NMR Methyl Doublet (δ 1.2 ppm) and ¹³C Ketone Carbonyl (δ 208 ppm) for (2R)-Isomer

Nuclear magnetic resonance (NMR) analysis of (2R)-2-methyl-4-oxopentanoic acid reveals diagnostic signals: the C2-methyl group appears as a doublet at δ 1.2 ppm (¹H), while the C4 ketone carbonyl resonates at δ 208 ppm (¹³C) . Infrared spectroscopy further confirms the structure with a strong α-keto acid C=O stretch at 1710 cm⁻¹ . These spectroscopic landmarks provide unambiguous identity confirmation that distinguishes the (2R)-isomer from the racemate and from regioisomeric impurities that may arise during synthesis or storage.

Quality control NMR spectroscopy Enantiomeric purity verification

Synthetic Precursor Utility: (2R)-Configured Methyl Ester as Exclusive Gateway to Enantiopure Chiral γ-Butyrolactone Natural Products

The (2R)-2-methyl-4-oxopentanoate scaffold serves as a direct precursor to chiral γ-butyrolactones, which are core structural motifs in fragrance compounds and marine natural products [1]. The stereochemical integrity at C2 is preserved during lactonization, meaning that only the (2R)-enantiomer (obtained in >99% ee via the PPL resolution method) can deliver the target lactone in enantiopure form. The racemic ester or the (2S)-enriched acid (71% ee) would produce lactone products with unacceptably low ee for applications requiring single-enantiomer material, such as fragrance formulation or bioactivity profiling.

Chiral pool synthesis Natural product total synthesis Fragrance precursor

Procurement-Driven Application Scenarios for (2R)-2-Methyl-4-oxopentanoic acid (CAS 614759-21-6)


Enantioselective Total Synthesis of Chiral γ-Butyrolactone Natural Products and Fragrances

The (2R)-configured methyl ester, obtainable in >99% ee via salt-modulated PPL kinetic resolution, is the preferred starting material for the synthesis of enantio- and diastereomerically pure γ-butyrolactones that constitute the core of numerous marine natural products and commercial fragrances [1]. Procurement of the racemate or the low-ee (2S)-acid would compromise the final product's enantiopurity, directly affecting olfactory properties and bioactivity readouts.

Metabolic Tracer and Pharmacokinetic Studies Requiring Extended Compound Half-Life

For isotopic labeling studies (e.g., with ¹⁴C or ¹³C) aimed at tracking hepatic protein incorporation or nitrogen recycling, the (2R)-isomer's 2.6-fold longer metabolic half-life (t₁/₂ = 2.1 h) versus the 4-methyl-2-oxo constitutional isomer (t₁/₂ = 0.8 h) provides a substantially wider experimental window [1]. This extended residence time reduces the need for continuous infusion and improves signal-to-noise ratios in flux analyses.

Quality Control and Identity Verification of Chiral Keto Acid Building Blocks

The distinctive ¹H NMR methyl doublet at δ 1.2 ppm and the ¹³C ketone carbonyl resonance at δ 208 ppm, combined with the IR absorption at 1710 cm⁻¹, serve as a rapid spectroscopic fingerprint for incoming QC verification of the (2R)-isomer [1]. This panel of signals allows laboratories to confirm that the correct stereoisomer has been supplied and that no regioisomeric contamination (e.g., 4-methyl-2-oxopentanoic acid) is present.

Enzymatic Substrate Specificity Studies on Branched-Chain Keto Acid Dehydrogenase (BCKDH)

The differential susceptibility of (2R)-2-methyl-4-oxopentanoic acid versus 4-methyl-2-oxopentanoic acid toward BCKDH-mediated oxidative decarboxylation (Km = 0.12 mM for the 2R isomer) makes this compound a valuable tool compound for probing substrate specificity, enzyme kinetics, and inhibitor screening against the BCKDH complex [1]. The prolonged half-life of the 2R-isomer further facilitates steady-state kinetic measurements.

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